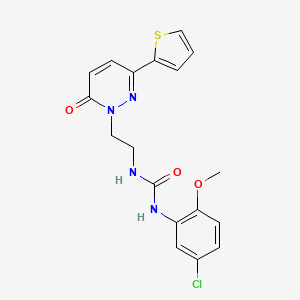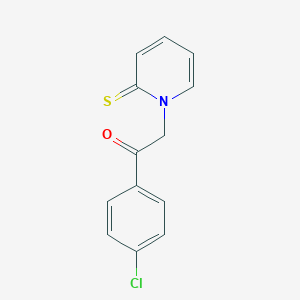![molecular formula C19H27N3O7S B2795973 1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034280-40-3](/img/structure/B2795973.png)
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a combination of sulfonyl, piperidine, and imidazolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the 2,5-Dimethoxyphenylsulfonyl group: This can be achieved by sulfonylation of 2,5-dimethoxyaniline with a suitable sulfonyl chloride.
Piperidine ring formation: The sulfonylated intermediate can then be reacted with a piperidine derivative under appropriate conditions.
Imidazolidine ring formation: The final step involves the cyclization of the intermediate with a suitable imidazolidine precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy groups might be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a sulfide.
Scientific Research Applications
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonyl and piperidine groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The imidazolidine ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione: can be compared with other sulfonyl piperidine derivatives.
2,5-Dimethoxyphenyl derivatives: These compounds share the methoxyphenyl group and might have similar biological activities.
Imidazolidine derivatives: Compounds with the imidazolidine ring can be compared in terms of their stability and reactivity.
Uniqueness
The unique combination of sulfonyl, piperidine, and imidazolidine groups in this compound might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-27-11-10-21-18(23)13-22(19(21)24)14-6-8-20(9-7-14)30(25,26)17-12-15(28-2)4-5-16(17)29-3/h4-5,12,14H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJURYCCVETOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2795890.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)
![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)
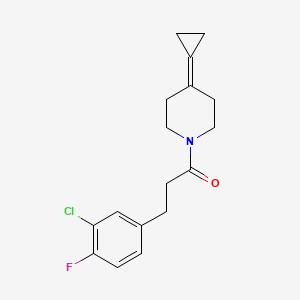
![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)
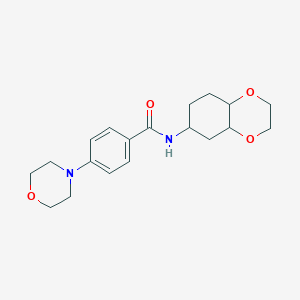

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)
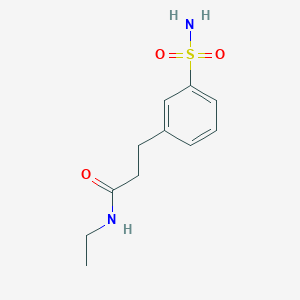
![3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2795907.png)
![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)
